molecular formula C12H6Cl3N3 B5441502 5-chloro-3-(2,6-dichlorophenyl)[1,2,4]triazolo[4,3-a]pyridine

5-chloro-3-(2,6-dichlorophenyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B5441502
M. Wt: 298.6 g/mol
InChI Key: JOHBKUWNNBRRRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-chloro-3-(2,6-dichlorophenyl)[1,2,4]triazolo[4,3-a]pyridine” is a heterocyclic compound that belongs to the class of 1,2,4-triazoles . Triazoles are nitrogenous heterocyclic moieties that are present as a central structural component in a number of drug classes . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like the one , has been a subject of research due to their pharmacological significance . Various synthetic methods have been reported that provide access to a wide range of 1,2,4-triazole via multistep synthetic routes . For instance, thermal cyclization of 3-R-5-chloro-1,2,4-triazoles has been used to afford certain triazole derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles, especially with unique structure and properties, have usages in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Chemical Reactions Analysis

Triazole compounds, including the one , are known to exhibit a wide range of chemical reactions. They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been used in the synthesis of various biologically active compounds .

Mechanism of Action

While the specific mechanism of action for “5-chloro-3-(2,6-dichlorophenyl)[1,2,4]triazolo[4,3-a]pyridine” is not explicitly mentioned in the retrieved papers, triazole compounds in general are known to interact with a variety of enzymes and receptors in the biological system . This interaction is often responsible for their bioactivity .

properties

IUPAC Name

5-chloro-3-(2,6-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3N3/c13-7-3-1-4-8(14)11(7)12-17-16-10-6-2-5-9(15)18(10)12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHBKUWNNBRRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NN=C3N2C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.